molecular formula C8H10OS B13340948 3-(1-Sulfanylethyl)phenol

3-(1-Sulfanylethyl)phenol

Cat. No.: B13340948
M. Wt: 154.23 g/mol
InChI Key: IRULAASWVPXMQI-UHFFFAOYSA-N
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Description

3-(1-Sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It consists of a phenol group substituted at the third position with a 1-sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Sulfanylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol reagent. For example, the reaction of 3-bromophenol with ethanethiol in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Sulfanylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

3-(1-Sulfanylethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1-sulfanylethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylethyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell membranes, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    Thiophenol: An aromatic compound with a thiol group attached to a benzene ring.

    3-(1-Hydroxyethyl)phenol: A compound similar to 3-(1-sulfanylethyl)phenol but with a hydroxyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to the presence of both a phenol and a sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, compared to similar compounds like phenol and thiophenol .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-(1-sulfanylethyl)phenol

InChI

InChI=1S/C8H10OS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,9-10H,1H3

InChI Key

IRULAASWVPXMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)S

Origin of Product

United States

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